![molecular formula C19H20N4O3S B2919445 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide CAS No. 2034413-75-5](/img/structure/B2919445.png)
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide, also known as EPOB, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. EPOB has been studied for its ability to inhibit the activity of a protein called glycogen synthase kinase 3β (GSK3β), which is involved in various cellular processes such as cell differentiation, proliferation, and survival.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis Techniques
Heterocyclic chemistry plays a crucial role in the design and synthesis of this compound, leveraging reactions involving N-benzoylthioamides to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles. Such processes are foundational for developing novel compounds with potential pharmaceutical applications. The reactivity of S-methyl derivatives with amidines leading to 1,3,5-triazines highlights the versatility of this compound in synthesizing diverse heterocycles (Whitfield & Papadopoulos, 1981).
Antimicrobial and Antifungal Properties
Research into 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, synthesized from the oxidative cyclization of hydrazones derived from similar ethylpyridin compounds, has shown potent to weak antimicrobial activity. This suggests the potential of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide derivatives in developing novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Anticancer Activity
Derivatives of benzamide, such as those synthesized from N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have been evaluated for their anticancer activity against several cancer cell lines. These studies highlight the potential therapeutic applications of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide derivatives in oncology (Ravinaik et al., 2021).
Antidiabetic Screening
Novel dihydropyrimidine derivatives synthesized from related compounds have been screened for antidiabetic activity, demonstrating the compound's relevance in developing treatments for metabolic disorders. Such research underscores the compound's utility in screening for bioactive molecules with potential antidiabetic properties (Lalpara et al., 2021).
Neuroleptic Activity
The synthesis and evaluation of benzamides, including derivatives of the discussed compound, have shown potential neuroleptic activity. This suggests its applicability in researching treatments for neurological disorders, emphasizing the compound's versatility in medicinal chemistry applications (Iwanami et al., 1981).
Eigenschaften
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-3-25-16-10-9-13(11-20-16)18-22-17(26-23-18)12-21-19(24)14-7-5-6-8-15(14)27-4-2/h5-11H,3-4,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKTUVOROWWKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(ethylthio)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.